molecular formula C17H17N3O B2748933 3-(1H-indol-3-yl)-1-(2-phenylethyl)urea CAS No. 941968-49-6

3-(1H-indol-3-yl)-1-(2-phenylethyl)urea

Cat. No.: B2748933
CAS No.: 941968-49-6
M. Wt: 279.343
InChI Key: QRRBQHFEBYTZCT-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-1-(2-phenylethyl)urea (PubChem CID: 53114317) is a research-grade chemical compound with the molecular formula C23H21N3O . This synthetic derivative belongs to the class of indole-urea hybrids, which are of significant interest in medicinal and organic chemistry research. The indole nucleus is a privileged scaffold in drug discovery, known for its wide presence in biologically active molecules and its ability to interact with diverse therapeutic targets . Urea derivatives, in particular, have been extensively studied and have demonstrated a range of potent biological activities, including herbicidal and plant growth regulating properties . The specific integration of the indole moiety with a phenylethyl-urea substructure in this compound provides a unique framework for scientific investigation. Researchers can utilize this compound as a building block or a key intermediate in the synthesis of more complex heterocyclic systems, such as those explored in the development of novel CDK6 inhibitors for antineoplastic research or in multicomponent reactions for generating diverse chemical libraries . Its structural features make it a valuable candidate for probing structure-activity relationships (SAR), particularly in studies focusing on the development of new anticancer, antimicrobial, or antiviral agents, given the established bioactivity profile of indole derivatives in these areas . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(18-11-10-13-6-2-1-3-7-13)20-16-12-19-15-9-5-4-8-14(15)16/h1-9,12,19H,10-11H2,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRBQHFEBYTZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformation Strategies

Diverse Synthetic Routes for 3-(1H-indol-3-yl)-1-(2-phenylethyl)urea

The construction of the this compound scaffold can be achieved through various synthetic strategies, ranging from traditional multistep approaches to more efficient one-pot and microwave-assisted protocols.

Conventional methods for the synthesis of urea (B33335) derivatives typically involve the reaction of an amine with an isocyanate. In the context of this compound, this can be approached in two primary ways:

Reaction of 3-Aminoindole with 2-Phenylethyl Isocyanate: This route involves the synthesis of 3-aminoindole as a key intermediate. 3-Aminoindoles can be prepared from precursors like 2-nitrochalcones through reactions with ammonia (B1221849) or primary amines. sci-hub.se The subsequent reaction of 3-aminoindole with 2-phenylethyl isocyanate would yield the desired urea. The isocyanate itself can be generated from 2-phenylethylamine through phosgenation or by using a phosgene (B1210022) equivalent.

Reaction of Indole-3-isocyanate with 2-Phenylethylamine: An alternative multistep approach involves the generation of indole-3-isocyanate. A common method for preparing isocyanates from carboxylic acids is the Curtius rearrangement. nih.govrsc.org In this pathway, indole-3-carboxylic acid is converted to its corresponding acyl azide, which upon thermal or photochemical rearrangement, expels nitrogen gas to form indole-3-isocyanate. This reactive intermediate is then trapped with 2-phenylethylamine to furnish the final urea product. nih.govrsc.org The Curtius rearrangement is known for its mild conditions and tolerance of various functional groups. nih.gov

Another multistep method for creating similar urea structures involves the reaction of an amine with a carbamate (B1207046) precursor, such as a phenylcarbamate, which can be prepared from an aniline (B41778) derivative and phenyl chloroformate. mdpi.com

To enhance synthetic efficiency, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis. exeter.ac.uknih.govmdpi.com These reactions allow for the formation of complex molecules from simple starting materials in a single step, often with high atom economy and reduced waste.

For the synthesis of this compound and its analogs, a one-pot approach could involve the reaction of an indole (B1671886) derivative, an aldehyde or ketone, and a urea or isocyanate source. mdpi.comnih.gov For instance, a three-component reaction of an indole, an aldehyde, and urea or a related compound can lead to the formation of complex indole derivatives. nih.gov The use of isocyanate-based multicomponent reactions is also a well-established strategy for the synthesis of ureas and related heterocyclic compounds. mdpi.com

The general principle of these MCRs involves the in situ formation of reactive intermediates, such as imines or indolium ions, which then undergo further reactions with the other components to build the final product. exeter.ac.uknih.gov

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating chemical reactions. nih.govresearchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.govnih.gov

The synthesis of both indole and urea derivatives has been shown to be significantly enhanced by microwave assistance. nih.govnih.govresearchgate.net Classical indole syntheses and metal-catalyzed cyclizations have been successfully adapted to microwave conditions. nih.gov Similarly, the formation of ureas from amines and isocyanates or other precursors can be expedited using microwave heating. researchgate.net Therefore, the synthesis of this compound, whether through a multistep or a one-pot protocol, is a prime candidate for optimization using microwave technology to improve efficiency and yield. researchgate.netnih.gov

Derivatization Strategies for Indole and Phenylethyl Urea Core Structures

To explore the structure-activity relationships (SAR) of this compound, derivatization of both the indole ring and the phenylethyl moiety is crucial. These modifications can influence the compound's physicochemical properties and biological activity.

The indole nucleus offers several positions for modification, with the N-H of the pyrrole (B145914) ring and the C-H bonds of both the pyrrole and benzene (B151609) rings being the most common targets.

N-Alkylation: The nitrogen atom of the indole ring can be alkylated using various alkylating agents. nih.govmdpi.comgoogle.com This modification can impact the compound's polarity and hydrogen-bonding capabilities. N-alkylation of indoles can be achieved under basic conditions using alkyl halides or other electrophiles. google.com Iron-catalyzed N-alkylation of indolines followed by oxidation offers a selective route to N-alkylated indoles. nih.gov

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the indole ring is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability. nih.govfrontiersin.orgsci-hub.se The C3 position of indole is highly susceptible to electrophilic halogenation. youtube.com However, if the C3 position is substituted, as in the target molecule, halogenation can occur at other positions on the indole ring, such as C2, C5, or C6, depending on the reaction conditions and the directing effects of the existing substituents. nih.govnih.gov Enzymatic halogenation offers a green and regioselective method for the halogenation of indoles. frontiersin.org

The phenylethyl portion of the molecule provides several opportunities for structural modification to probe its interaction with biological targets.

Substitution on the Phenyl Ring: The phenyl ring can be substituted with a variety of electron-donating or electron-withdrawing groups. Structure-activity relationship studies on similar phenyl urea derivatives have shown that such substitutions can significantly impact biological activity. nih.govitmedicalteam.plresearchgate.net For example, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, substitutions on the phenyl ring were found to be sensitive, with different groups leading to varied inhibitory activities. nih.gov

Modification of the Ethyl Linker: The two-carbon chain connecting the phenyl ring and the urea nitrogen can also be modified. This includes changing the chain length, introducing branching, or incorporating heteroatoms. Studies on related compounds have indicated that the size and nature of substituents on the ethyl chain can have a profound effect on activity. nih.gov

Below is a table summarizing potential derivatization strategies for the core structures:

Core StructureDerivatization StrategyPotential Modifications
Indole Ring N-AlkylationIntroduction of methyl, ethyl, benzyl, or other alkyl groups at the N1 position.
HalogenationIntroduction of fluorine, chlorine, bromine, or iodine at various positions (e.g., C2, C5, C6).
Phenylethyl Moiety Phenyl Ring SubstitutionIntroduction of methoxy, chloro, fluoro, or other substituents at the ortho, meta, or para positions.
Ethyl Linker ModificationChain extension or shortening, introduction of methyl or other alkyl groups on the ethyl chain.

These synthetic and derivatization strategies provide a comprehensive toolkit for the chemical exploration of this compound and its analogs.

Functionalization of the Urea Bridge

The urea bridge in this compound presents opportunities for further molecular elaboration. The nitrogen atoms of the urea moiety possess lone pairs of electrons and can act as nucleophiles, although their reactivity is attenuated by delocalization into the adjacent carbonyl group. Functionalization typically targets the N-H protons, allowing for the introduction of various substituents.

Common strategies for the functionalization of the urea bridge in analogous heterocyclic urea compounds include N-alkylation and N-acylation. These transformations can be used to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

N-Alkylation: Introduction of alkyl groups onto one or both nitrogen atoms of the urea bridge can be achieved by reaction with alkyl halides in the presence of a suitable base. The choice of base is critical to deprotonate the urea nitrogen without promoting side reactions. Common bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

N-Acylation: Acyl groups can be introduced by reacting the parent urea with an acyl chloride or anhydride. This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to scavenge the acidic byproduct (e.g., HCl). N-acylation can be used to introduce a wide range of functional groups, thereby expanding the chemical space of the derivatives.

The regioselectivity of these functionalization reactions can be influenced by the electronic environment of the two nitrogen atoms in the urea bridge. The nitrogen atom further from the electron-rich indole ring may exhibit slightly different reactivity compared to the nitrogen atom adjacent to the phenylethyl group.

Yield Optimization and Reaction Condition Control in Synthetic Protocols

The synthesis of this compound typically involves the reaction of 3-aminoindole or a related precursor with a phenylethyl isocyanate, or alternatively, the reaction of an indolyl isocyanate with 2-phenylethylamine. Optimizing the yield and purity of the final product requires careful control over several reaction parameters.

Key parameters that influence the reaction outcome include temperature, solvent, stoichiometry of reactants, and the presence of any catalysts. A systematic approach to optimizing these conditions is crucial for developing an efficient and scalable synthetic protocol.

Effect of Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents of varying polarity are generally employed for urea synthesis to avoid competing reactions with the isocyanate intermediate. A study on the synthesis of similar urea derivatives might compare solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and acetonitrile (B52724) (ACN).

Influence of Temperature: The reaction temperature is another critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted byproducts through decomposition of reactants or intermediates. An optimization study would typically evaluate a range of temperatures to find the optimal balance between reaction rate and selectivity.

Stoichiometry of Reactants: The molar ratio of the amine and isocyanate (or its precursor) is a key determinant of the reaction's efficiency. While a 1:1 stoichiometric ratio is theoretically required, in practice, a slight excess of one reactant may be used to drive the reaction to completion. However, a large excess should be avoided to minimize purification challenges.

Catalyst Screening: In some cases, the addition of a catalyst can accelerate the reaction. For urea synthesis, organocatalysts or metal-based catalysts can be employed. However, for the reaction of a primary amine with an isocyanate, the reaction often proceeds efficiently without a catalyst.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound from 3-aminoindole and 2-phenylethyl isocyanate.

EntrySolventTemperature (°C)Amine:Isocyanate RatioYield (%)
1DCM01:175
2DCM25 (rt)1:185
3DCM401:182
4THF25 (rt)1:188
5ACN25 (rt)1:180
6THF25 (rt)1:1.192
7THF25 (rt)1.1:190
8THF01:1.185

Based on this hypothetical data, the optimal conditions would involve using THF as the solvent at room temperature with a slight excess of the isocyanate. Continuous monitoring of the reaction progress using techniques such as thin-layer chromatography (TLC) is also essential for determining the optimal reaction time and preventing the formation of degradation products.

Investigation of Biological Activity and Mechanistic Pharmacology

Enzyme Interaction and Modulation Studies

The urea (B33335) and indole (B1671886) moieties are known pharmacophores that can interact with a range of enzymes. Research into the specific inhibitory and modulatory effects of 3-(1H-indol-3-yl)-1-(2-phenylethyl)urea and structurally related compounds has provided insights into its potential therapeutic applications.

Analysis of Enzyme Inhibition Profiles

While direct and extensive research on the enzyme inhibition profile of this compound is limited in publicly available literature, the broader class of urea-containing compounds has been investigated against several enzymes.

Urease: The urea structure is a substrate for urease, and many urea derivatives have been explored as potential inhibitors of this enzyme, which is implicated in infections by pathogens such as Helicobacter pylori. A study on related compounds, such as 3-(3-methylphenyl)-1-(1-phenylethyl)urea, has shown nanomolar-range activity against Jack bean urease nih.govacs.org. This suggests that the core scaffold of this compound may possess urease inhibitory potential.

Monoamine Oxidase (MAO): Monoamine oxidase inhibitors are crucial in the treatment of neurological disorders mdpi.comresearchgate.net. While direct studies on this compound are not readily available, a novel series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, have been discovered, indicating that the indole scaffold can be a basis for compounds targeting monoaminergic systems nih.govresearchgate.net.

Acetylcholinesterase (AChE): Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease researchgate.netnih.govfrontiersin.orgindexcopernicus.comresearchgate.net. Kinetic studies on various compounds demonstrate different modes of AChE inhibition researchgate.netnih.govfrontiersin.orgindexcopernicus.comresearchgate.net. The inhibitory potential of this compound against AChE has not been specifically reported.

Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a therapeutic target for a variety of diseases, and several classes of small-molecule inhibitors have been identified, some of which contain a urea moiety medchem.org.uanih.govnih.gov. For instance, novel pyridin-2-yl urea inhibitors have been developed with high potency against ASK1 mdpi.com. This suggests a potential for urea-containing compounds like this compound to interact with this kinase.

Epoxide Hydrolase: Soluble epoxide hydrolase (sEH) is a target for anti-inflammatory and anti-hypertensive therapies nih.govnih.govmdpi.comresearchgate.net. 1,3-disubstituted ureas are a known class of potent sEH inhibitors nih.govnih.gov. This structural similarity points to the possibility of this compound exhibiting inhibitory activity against sEH.

Assessment of Complement System Component Modulation

The complement system is a crucial part of the innate immune response, and its dysregulation is implicated in various inflammatory and autoimmune diseases nih.gov. A study focusing on 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors provides significant insights. Although not the exact compound, this research on a closely related scaffold is highly relevant.

A high-throughput screening identified 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea as a moderate complement inhibitor with an IC50 value of 50 μM in a hemolytic assay nih.gov. Structural modifications of this lead compound led to the discovery of highly potent inhibitors. One optimized derivative demonstrated an excellent inhibitory activity with an IC50 value as low as 13 nM nih.gov. Mechanistic studies revealed that this optimized compound inhibited the deposition of C9, a terminal component of the complement cascade, through the classical, lectin, and alternative pathways, without affecting the deposition of C3 and C4 nih.govnih.gov. This suggests a specific action on the terminal stages of complement activation.

CompoundTargetAssayIC50
1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea (Hit Compound)Complement SystemHemolytic Assay50 μM
Optimized 1-phenyl-3-(1-phenylethyl)urea derivativeComplement System (C9 deposition)-13 nM

Impact on Other Enzymatic Activities (e.g., sPLA2)

Secretory phospholipase A2 (sPLA2) is another enzyme implicated in inflammatory processes. While there is no direct evidence of this compound inhibiting sPLA2, the indole scaffold is present in known sPLA2 inhibitors. Further investigation is required to determine if the specific substitutions in the target compound confer any activity against sPLA2.

Receptor Binding and Ligand-Receptor Interaction Research

The structural features of this compound also suggest potential interactions with various G-protein coupled receptors (GPCRs).

Characterization of G-Protein Coupled Receptor (GPCR) Modulation

Neuropeptide Y5 (NPY5) Receptor: The NPY5 receptor is a target for the development of anti-obesity drugs. The interaction of this compound with this receptor has not been documented in the reviewed literature.

Cannabinoid CB1 Receptor: The CB1 receptor is a well-studied GPCR involved in numerous physiological processes mdpi.comnih.govnih.govresearchgate.net. Indole derivatives are a known class of CB1 receptor ligands nih.govresearchgate.net. For instance, R-2-Iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone is a potent CB1 agonist nih.gov. Furthermore, 1-benzhydryl-3-phenylurea and its thio-isosteres have been identified as selective CB1 receptor inverse agonists ucl.ac.be. These findings suggest that the indole and urea moieties in this compound could potentially interact with the CB1 receptor.

Adenosine A2A Receptor: The adenosine A2A receptor is a target for various therapeutic areas, including Parkinson's disease wikipedia.orgnih.govsigmaaldrich.comnih.gov. While there are no direct binding studies for this compound, the field of A2A receptor antagonists is well-developed with a variety of chemical scaffolds wikipedia.orgnih.govsigmaaldrich.comnih.gov.

Opioid Receptors: Opioid receptors (mu, kappa, delta) are the primary targets for opioid analgesics nih.govresearchgate.netnih.govselleckchem.commdpi.com. The binding affinity of this compound to these receptors is not established in the available scientific literature.

Allosteric Modulation Investigations

Allosteric modulation of GPCRs offers a novel approach to fine-tuning receptor function with potentially improved safety profiles nih.govacs.orgnih.govmdpi.com. The cannabinoid CB1 receptor is a known target for allosteric modulators. Notably, indole-2-carboxamide derivatives have been identified as allosteric modulators of the CB1 receptor tamu.edu. One such compound, 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea (PSNCBAM-1), has been shown to bind to an allosteric site on the CB1 receptor and antagonize G-protein coupling acs.org. This demonstrates that urea-containing compounds can act as allosteric modulators of the CB1 receptor, suggesting a potential avenue for investigation for this compound.

CompoundReceptorModulation TypeEffect
1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea (PSNCBAM-1)Cannabinoid CB1 ReceptorAllosteric ModulatorAntagonizes G-protein coupling

Cellular Pathway Interrogation and Signal Transduction Studies

The interaction of this compound with cellular signaling pathways is a key area of research to elucidate its mechanism of action at a molecular level.

Currently, there is a lack of specific published research detailing the direct effects of this compound on intracellular signaling cascades such as cyclic adenosine monophosphate (cAMP) accumulation or the mitogen-activated protein kinase (MAPK) pathways. However, the indole and urea moieties are found in compounds known to modulate these pathways. For instance, various indole derivatives have been shown to influence signaling pathways critical in cancer cell proliferation and survival. Similarly, certain urea-based compounds have been investigated for their roles in signal transduction. Future studies are required to determine if this compound exhibits similar modulatory effects on these or other intracellular signaling networks.

Antimicrobial Research Perspectives

The investigation into the antimicrobial properties of this compound is a promising area of research, given the known antimicrobial activities of both indole and urea derivatives.

While specific studies on the antibacterial activity of this compound are limited, the broader class of indole derivatives has demonstrated significant potential. For instance, some tris(1H-indol-3-yl)methylium salts have shown high activity against both antibiotic-sensitive and -resistant bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL. mdpi.com Furthermore, certain phenyl urea derivatives have been identified as selective inhibitors of bacterial enzymes. nih.gov A study on new urea derivatives screened against various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, revealed that some of these compounds exhibited moderate to excellent growth inhibition against A. baumannii. nih.gov However, many of the tested urea derivatives showed moderate to poor inhibition against E. coli, P. aeruginosa, and S. aureus. nih.gov The specific activity of this compound against a panel of pathogenic bacterial strains remains to be thoroughly investigated.

Bacterial StrainReported Activity of Related Urea/Indole Derivatives
Acinetobacter baumanniiModerate to excellent growth inhibition by some urea derivatives. nih.gov
Staphylococcus aureus (including MRSA)Some indolylquinazolinones show low MICs against MRSA. nih.gov Some urea derivatives show moderate to poor inhibition. nih.gov
Klebsiella pneumoniaeModerate growth inhibition by some urea derivatives. nih.gov
Escherichia coliModerate to poor growth inhibition by many urea derivatives. nih.gov
Pseudomonas aeruginosaModerate to poor growth inhibition by many urea derivatives. nih.gov

Similar to the antibacterial research, the direct antifungal activity of this compound has not been extensively reported. However, related compounds have shown promise. For example, a screening of new urea derivatives against Candida albicans and Cryptococcus neoformans indicated that while most derivatives had poor to moderate activity, some showed moderate growth inhibition against C. neoformans. nih.gov Another study on 3-substituted-1H-imidazol-5-yl-1H-indoles identified derivatives with selective antifungal activity towards Cryptococcus neoformans. nih.gov These findings suggest that the indole and urea scaffolds can be a basis for the development of antifungal agents, warranting further investigation of this compound.

Fungal StrainReported Activity of Related Urea/Indole Derivatives
Candida albicansModerate to poor growth inhibition by many urea derivatives. nih.gov
Cryptococcus neoformansModerate growth inhibition by some urea derivatives. nih.gov Selective activity by some indole derivatives. nih.gov

Antioxidant Research Perspectives

The potential antioxidant activity of this compound is another area of scientific interest. Both indole and urea-containing compounds have been reported to possess antioxidant properties. Studies on various N-alkyl/aryl substituted urea/thiourea derivatives have demonstrated promising antioxidant activity in assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov For instance, certain 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs have shown significant antioxidant activity, with IC50 values in the micromolar range. mdpi.com Substituted phenethylamine-based ureas have also displayed remarkable antioxidant activity when compared to standard antioxidants. researchgate.net The presence of the indole ring, which can act as a radical scavenger, and the urea functionality suggests that this compound may exhibit antioxidant properties. However, specific experimental data from antioxidant assays are needed to confirm and quantify this potential.

Free Radical Scavenging Assays

No published studies were identified that have evaluated the free radical scavenging capacity of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or other relevant methods. Consequently, no data on its efficacy as a free radical scavenger, including metrics like IC₅₀ values, can be provided.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidations

Systematic Exploration of Structural Determinants for Biological Potency

Systematic modifications of the core structure of indolyl- and phenylethyl-urea derivatives have provided significant insights into the determinants of their biological potency. The indole (B1671886) ring, the urea (B33335) bridge, and the phenylethyl moiety each play a crucial role in the molecule's interaction with biological targets. rsc.orgresearchgate.netresearchgate.net

The indole nucleus is a well-established pharmacophore present in numerous biologically active compounds. researchgate.netrjpn.org Its presence in the structure of 3-(1H-indol-3-yl)-1-(2-phenylethyl)urea is a primary contributor to its pharmacological profile. Studies on related indole derivatives have shown that the indole ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules. researchgate.net

The urea functional group is another key determinant of biological activity, primarily due to its ability to form multiple stable hydrogen bonds with protein and receptor targets. mdpi.com The N,N'-disubstituted urea moiety acts as a rigid linker that correctly orients the indole and phenylethyl groups for optimal interaction with their binding sites.

The phenylethyl portion of the molecule also significantly influences biological potency. Research on analogous 1-phenyl-3-(1-phenylethyl)urea derivatives has demonstrated that modifications to the phenylethyl group can dramatically alter activity. For instance, the length and nature of the alkyl chain connecting the phenyl group to the urea nitrogen are critical. In a series of complement inhibitors, compounds with a five- or six-carbon chain showed a significant increase in activity compared to shorter or longer chains. nih.gov

The following table summarizes the impact of structural modifications on the biological activity of analogous urea derivatives.

Compound/ModificationTarget/AssayKey FindingReference
1-phenyl-3-(1-phenylethyl)urea derivativesComplement InhibitionIntroduction of a five- or six-carbon chain on the phenyl group dramatically improves activity. nih.gov
1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted ureasAnticancer Activity (H460, HepG2, MCF-7 cells)The adamantane (B196018) and urea moieties are important for anti-proliferative activity. rsc.org
Substituted phenethylamine-based ureasAnticancer Activity (HeLa, A549 cells)The nature and position of substituents on the phenethyl group influence cytotoxicity. researchgate.net

Influence of Substituent Position and Electronic Properties on Pharmacological Effects

The position and electronic properties of substituents on both the indole and phenyl rings can profoundly modulate the pharmacological effects of this compound.

Indole Ring Substituents: Substitutions on the indole ring, particularly at the C5 position, have been shown to be a viable strategy for tuning the biological activity of indole derivatives. researchgate.netresearchgate.netrsc.org The electronic nature of the substituent at this position can influence the electron density of the indole ring system, thereby affecting its binding affinity to target proteins. For example, in a series of indole-based inhibitors, the introduction of electron-withdrawing or electron-donating groups at various positions on the indole nucleus led to significant variations in inhibitory potency. researchgate.net

Phenyl Ring Substituents: Similarly, substituents on the phenyl ring of the phenylethyl moiety play a critical role. In studies of 1-phenyl-3-(1-phenylethyl)urea analogues, compounds with electron-donating groups on the phenyl ring exhibited better activity as complement inhibitors, while those with electron-withdrawing groups saw a significant decrease in potency. nih.gov This suggests that the electronic properties of the phenyl ring are crucial for the interaction with the target. The position of the substituent also matters; for instance, in some series of phenethylamine-based ureas, para-substituted compounds showed different activity profiles compared to ortho- or meta-substituted analogues. rsc.org

The table below illustrates the effects of substituent properties on the activity of related compounds.

Compound SeriesSubstituent ModificationEffect on ActivityReference
1-phenyl-3-(1-phenylethyl)urea analoguesElectron-donating groups on the phenyl ringIncreased complement inhibitory activity nih.gov
1-phenyl-3-(1-phenylethyl)urea analoguesElectron-withdrawing groups on the phenyl ringDecreased complement inhibitory activity nih.gov
5-substituted indole derivativesVarious substituents at C5Modulated biological activity researchgate.netresearchgate.net

Stereochemical Considerations in Activity Profiles

In a study of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors, it was found that the stereoconfiguration at the chiral center of the phenylethyl group was critical for activity. The (S)-enantiomer of a related compound showed significantly higher inhibitory activity compared to its (R)-enantiomer, indicating a specific stereochemical requirement for binding to the biological target. nih.gov This stereoselectivity is a common phenomenon in drug-receptor interactions, where one enantiomer fits more favorably into the binding site than the other.

Similarly, in the investigation of N,N-disubstituted ureas as antimicrobial agents, the stereochemistry at the phenylethyl group influenced the inhibitory activity against certain bacterial strains. nih.gov

Compound SeriesStereochemical FeatureImpact on Biological ActivityReference
1-phenyl-3-(1-phenylethyl)urea analogues(S)-configuration at the chiral center of the phenylethyl groupHigher complement inhibitory activity nih.gov
N,N-disubstituted ureasStereochemistry of the phenylethyl moietyInfluenced antimicrobial activity nih.gov
Sugar-based (thio)ureasDiastereomersDifferent antiproliferative activities nih.gov

Identification of Key Pharmacophoric Elements and Interaction Motifs

A pharmacophore model for a class of compounds describes the essential three-dimensional arrangement of functional groups required for biological activity. For indolyl- and phenylethyl-urea derivatives, key pharmacophoric elements can be inferred from SAR studies and computational modeling of related compounds. nih.govnih.govmdpi.com

The essential features for the biological activity of this class of compounds generally include:

A hydrogen bond donor: The N-H group of the indole ring.

A hydrogen bond acceptor: The carbonyl oxygen of the urea bridge.

A hydrogen bond donor: The N-H group of the urea bridge.

A hydrophobic aromatic region: The indole ring system.

A hydrophobic aromatic region: The phenyl ring of the phenylethyl moiety.

These pharmacophoric features enable the molecule to engage in specific interactions with its biological target. The urea moiety is particularly important as a central scaffold that can form a bidentate hydrogen bond with an appropriate acceptor on the target protein. The indole and phenyl rings contribute to binding through hydrophobic and aromatic interactions.

Pharmacophore models have been successfully developed for various classes of indole-based inhibitors, aiding in the discovery of new active compounds through virtual screening. nih.govnih.gov

Conformational Analysis Correlated with Modulatory Potential

The three-dimensional conformation of this compound is a critical factor in determining its modulatory potential. The flexibility of the molecule, particularly the rotation around the bonds of the urea bridge and the ethyl linker, allows it to adopt various conformations. However, only specific conformations are likely to be biologically active.

Studies on N-alkyl-N'-aryl ureas have shown that these molecules can exist in different conformational states, such as trans-trans and cis-trans arrangements of the substituents around the urea C-N bonds. researchgate.netnih.govncl.ac.uk The relative stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. The presence of an internal hydrogen bond can significantly stabilize a particular conformation, which may be the bioactive one. researchgate.netnih.govncl.ac.uk

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies published for the compound “this compound” corresponding to the requested outline. Research data on its molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling is not present in the public domain. Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content for each specified section and subsection while focusing solely on this particular molecule as instructed.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Analyses (e.g., Density Functional Theory (DFT), Binding Free Energy Calculations)

Computational techniques are essential for elucidating the electronic characteristics and reactivity of novel compounds. Methods like Density Functional Theory (DFT) are used to analyze the distribution of electrons within a molecule, identifying regions that are electron-rich or electron-deficient. This information is critical for predicting how the molecule will interact with biological targets. For instance, the indole (B1671886) and phenyl rings, along with the urea (B33335) moiety, constitute key structural features whose electronic properties dictate potential hydrogen bonding and other non-covalent interactions.

While specific DFT or binding free energy calculation results for 3-(1H-indol-3-yl)-1-(2-phenylethyl)urea are not detailed in publicly available literature, the general principles of these analyses are well-established. Binding free energy calculations, often performed using molecular dynamics simulations, estimate the strength of the interaction between a ligand and its target protein. wustl.edunih.govresearchgate.net These calculations are computationally intensive but provide invaluable insights into the binding affinity, helping to rank potential drug candidates before their synthesis. wustl.edunih.gov The process involves simulating the ligand in both the solvated state and when bound to the protein's active site, allowing for the calculation of the energy difference, which corresponds to the binding free energy. wustl.edu

In Silico ADME Prediction for Research Compound Prioritization

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, helping to avoid late-stage failures due to poor pharmacokinetics. nih.gov In silico ADME prediction models use the chemical structure of a compound to estimate these properties computationally. researchgate.netresearchgate.net These predictive tools are vital for prioritizing compounds for further experimental investigation. researchgate.netmdpi.com

For a compound like this compound, in silico tools would be used to predict various physicochemical and pharmacokinetic parameters. These predictions are often based on established principles such as Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Table 1: Representative In Silico ADME Predictions for Drug-like Molecules

ParameterPredicted Value RangeImportance in Drug Discovery
Molecular Weight ( g/mol )< 500Influences absorption and distribution
LogP (Octanol/Water Partition)-0.4 to 5.6Measures lipophilicity, affecting absorption and permeability
Hydrogen Bond Donors< 5Affects solubility and membrane permeability
Hydrogen Bond Acceptors< 10Affects solubility and membrane permeability
Polar Surface Area (Ų)< 140Influences cell permeability and blood-brain barrier penetration
Blood-Brain Barrier (BBB) PermeabilityVariesPredicts potential for CNS activity
Human Intestinal Absorption (%)> 80%Indicates potential for good oral bioavailability

This table provides a generalized representation of ADME parameters and typical value ranges for orally available drugs and is not specific to this compound.

Such predictive studies are crucial for identifying potential liabilities early in the drug discovery pipeline, allowing medicinal chemists to modify the structure to optimize its pharmacokinetic profile. nih.gov

Analytical and Characterization Methodologies for Research Compounds

Chromatographic Separation Techniques Utilized in Research (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of non-volatile compounds like 3-(1H-indol-3-yl)-1-(2-phenylethyl)urea. Given the compound's aromatic nature and moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

In a typical RP-HPLC setup, the compound is passed through a column packed with a non-polar stationary phase, most commonly a C18 (octadecylsilyl) silica (B1680970) gel. sigmaaldrich.com A polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is used to elute the compound from the column. sigmaaldrich.comnih.gov An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape by ensuring the consistent protonation of analytes.

Detection is generally achieved using a UV-Vis or Diode Array Detector (DAD). The indole (B1671886) and phenyl rings within the this compound structure contain chromophores that absorb UV light strongly, typically around 220-280 nm, allowing for sensitive detection. nih.govacademicjournals.org By comparing the retention time of the sample to that of a pure reference standard, the compound can be identified. The area under the chromatographic peak is proportional to its concentration, enabling precise quantification and purity determination. nih.gov

ParameterTypical ConditionPurpose
Technique Reversed-Phase HPLC (RP-HPLC)Separation of moderately polar to non-polar compounds.
Stationary Phase C18 (Octadecylsilyl)Provides a non-polar surface for analyte retention.
Mobile Phase Acetonitrile/Water or Methanol/Water GradientElutes the compound from the column; gradient allows for separation of impurities with different polarities.
Detector UV-Vis or Diode Array Detector (DAD)Quantifies the compound based on its UV absorbance (typically ~245 nm). sigmaaldrich.com
Flow Rate 1.0 - 2.0 mL/minControls the speed of the separation process. sigmaaldrich.comacademicjournals.org

Spectroscopic Approaches for Structural Confirmation in Research Contexts (e.g., NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods are critical for the unambiguous confirmation of the molecular structure of this compound. Each technique provides unique and complementary information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra would be acquired to map out the complete carbon-hydrogen framework.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Protons on the indole and phenyl rings would appear in the aromatic region (δ 7-8 ppm), while the protons of the ethyl bridge would be found in the aliphatic region (δ 2.5-4.0 ppm). nih.govresearchgate.net The signals for the N-H protons of the urea (B33335) and indole groups would likely appear as broad singlets at a lower field. nih.gov

The ¹³C NMR spectrum provides information about the carbon skeleton. It would display a distinct signal for each of the 17 unique carbon atoms in the molecule. The urea carbonyl carbon would produce a characteristic signal in the δ 155-165 ppm range. Carbons of the aromatic indole and phenyl rings would resonate between δ 110-140 ppm, while the aliphatic carbons of the ethyl linker would appear upfield (δ 30-50 ppm). rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. The spectrum for this compound would exhibit characteristic absorption bands confirming its key structural features. Key expected vibrations include N-H stretching from the indole and urea moieties, a strong C=O stretch from the urea carbonyl group, and various C-H and C=C stretches corresponding to the aromatic rings and the alkyl chain. researchgate.netresearchgate.net

Mass Spectrometry (MS) Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of the compound and providing clues about its structure through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ corresponding to its molecular formula (C₁₇H₁₇N₃O), which has a monoisotopic mass of 279.1372 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. mdpi.com Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the cleavage of the urea linkages, which can further support structural confirmation. nih.govscirp.org

Advanced Techniques for Interaction Analysis (e.g., Surface Plasmon Resonance)

To investigate how this compound interacts with potential biological targets, advanced biophysical techniques like Surface Plasmon Resonance (SPR) are employed. SPR is a powerful, label-free optical method that allows for the real-time monitoring of molecular binding events. nih.govportlandpress.com

In a typical SPR experiment, a purified target protein (the "ligand") is immobilized on the surface of a gold-coated sensor chip. reichertspr.com A solution containing this compound (the "analyte") is then flowed over this surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected by the instrument and recorded in a sensorgram—a plot of response versus time. portlandpress.comrsc.org

From the sensorgram, crucial kinetic and thermodynamic data can be extracted:

Association Rate Constant (kₐ): The rate at which the compound binds to the target.

Dissociation Rate Constant (kₑ): The rate at which the compound unbinds from the target.

Equilibrium Dissociation Constant (Kₑ): A measure of binding affinity, calculated as kₑ/kₐ. A lower Kₑ value signifies a stronger binding interaction.

This technique provides an information-rich analysis of the biomolecular interaction, which is invaluable in a research context for understanding the compound's mechanism of action or for screening potential drug candidates. rsc.orgspringernature.com

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1H-indol-3-yl)-1-(2-phenylethyl)urea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For analogous compounds like N-(3-chlorophenyl)-N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N'-phenylurea, the reaction of 3-chlorophenyl isocyanate with substituted amines (e.g., 4,5-dihydro-5,5-dimethyl-2-thiazolamine) in inert solvents (e.g., dichloromethane or toluene) under reflux conditions is common. Triethylamine is often added to neutralize HCl byproducts . Key factors include:

  • Solvent choice : Polar aprotic solvents enhance reactivity.
  • Temperature : Reflux (~110°C for toluene) improves reaction kinetics.
  • Stoichiometry : A 1:1 molar ratio of isocyanate to amine minimizes side products.

Q. Example Protocol :

ComponentQuantity/Parameter
3-Indolyl isocyanate1.0 equiv
2-Phenylethylamine1.1 equiv
SolventDichloromethane
TemperatureReflux (40°C)
Reaction Time12–24 hours
BaseTriethylamine (1.2 equiv)

Reference : Similar methodologies are validated in studies on substituted ureas .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., SHELXL software for refinement ).
  • NMR spectroscopy :
    • ¹H NMR : Indole NH protons resonate at δ 10–12 ppm; urea NH protons appear as broad singlets at δ 6–8 ppm.
    • ¹³C NMR : Urea carbonyl (C=O) signals occur at ~155–160 ppm.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~306.15 g/mol).

Q. Example Data :

TechniqueKey Peaks/Features
¹H NMR (DMSO-d6)δ 10.8 (s, 1H, indole NH), δ 7.2–7.4 (m, aromatic)
HRMSm/z 306.1484 ([M+H]⁺, calc. 306.1473)

Reference : Structural validation protocols align with indole-urea derivatives in .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., LasR in Pseudomonas aeruginosa biofilm inhibition ).
  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. Key parameters:
    • Lipinski’s Rule : MW <500, LogP <5, H-bond donors ≤5.
    • PSA : Polar surface area <140 Ų (predicted ~77 Ų for similar ureas ).

Case Study :
Docking scores for indole-urea derivatives against LasR showed binding energies of −8.2 to −9.5 kcal/mol, correlating with biofilm inhibition .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?

Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with gradient elution (water/acetonitrile + 0.1% formic acid) separate impurities.
  • Limit of Detection (LOD) : Achievable at 0.1% using UV detection (λ = 254 nm).
  • Common Impurities :
    • Unreacted isocyanate (retention time ~3.5 min).
    • Hydrolysis byproducts (e.g., carbamic acid derivatives).

Q. Validation Protocol :

ParameterSpecification
ColumnC18, 5 µm, 4.6 × 150 mm
Flow Rate1.0 mL/min
Gradient5% → 95% acetonitrile in 20 min

Reference : Impurity profiling methods are consistent with .

Q. How do structural modifications (e.g., substituent effects) influence the compound’s bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with halogenated or alkylated indole/benzyl groups. Test against biological targets (e.g., antimicrobial assays ).
  • Key Findings :
    • Electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic enzyme pockets.
    • Bulkier substituents (e.g., 2,4,6-trimethylphenyl) reduce solubility but improve target affinity .

Q. Example Data :

DerivativeMIC (µg/mL) vs. P. aeruginosa
Parent Compound32
5-Fluoro-indole analog16

Reference : SAR strategies are informed by .

Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be resolved during structural refinement?

Methodological Answer:

  • SHELXTL Software : Use PART and DFIX commands to model disorder.
  • Validation Metrics :
    • R-factor : Aim for <5% (e.g., R₁ = 0.064 in analogous structures ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.